m-AMINOPHENYLTRIMETHOXYSILANE

概要

説明

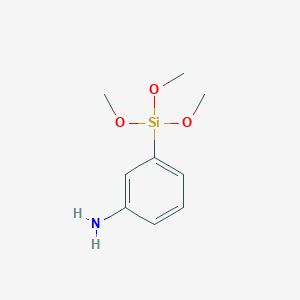

m-Aminophenyltrimethoxysilane is an organosilane compound with the chemical formula C9H15NO3Si. It is a versatile chemical used in various applications, particularly in surface modification and as a coupling agent. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the development of advanced materials and coatings.

準備方法

Synthetic Routes and Reaction Conditions: m-Aminophenyltrimethoxysilane can be synthesized through a reaction between aniline and trimethoxysilane. The process typically involves the following steps:

Reaction Setup: Aniline is reacted with trimethoxysilane in the presence of a catalyst, such as hydrochloric acid.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield. The mixture is heated to around 60-80°C and stirred for several hours.

Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The reaction parameters are optimized to maximize yield and minimize impurities. The use of automated systems ensures consistent quality and efficient production.

化学反応の分析

Types of Reactions: m-Aminophenyltrimethoxysilane undergoes various chemical reactions, including:

Hydrolysis: The compound reacts with water to form silanols and methanol.

Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

Substitution: Nucleophiles such as halides or other amines.

Major Products:

Hydrolysis: Silanols and methanol.

Condensation: Siloxane-linked polymers.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Materials Science

Polymer-Silica Hybrid Materials

m-APTMS is extensively used in the development of polymer-silica hybrid materials. These hybrids are synthesized through sol-gel processes where m-APTMS acts as a coupling agent, enhancing the interfacial bonding between organic polymers and inorganic silica. Research indicates that polyimide-silica composites utilizing m-APTMS exhibit improved thermal stability, mechanical strength, and optical transparency compared to their non-modified counterparts. For instance, a study demonstrated that films with higher silica content (up to 50 wt%) showed significant improvements in optical properties when m-APTMS was incorporated, leading to potential applications in optoelectronic devices and coatings .

| Property | Without m-APTMS | With m-APTMS |

|---|---|---|

| Thermal Stability | Lower | Higher |

| Mechanical Strength | Moderate | Enhanced |

| Optical Transparency | Opaque | Transparent |

Surface Modification

Functionalization of Silica Particles

In chromatographic applications, m-APTMS is employed for the silanization of superficially porous silica particles. This process enhances the surface properties of silica, improving its compatibility with organic solvents and increasing its efficacy as a stationary phase in chromatography. The functionalized silica exhibits better adsorption characteristics due to the presence of amino groups introduced by m-APTMS, which facilitates interactions with analytes .

Hydrophobic Coatings

m-APTMS is also utilized in creating hydrophobic surfaces through a two-step silanization process. The amino groups from m-APTMS react with hydroxyl groups on substrates (like textiles or glass), forming a stable bond that enhances water repellency. This application is particularly relevant in creating water-resistant fabrics and coatings for various industrial uses .

Coupling Agent in Composites

Improving Interfacial Bonding

As a coupling agent, m-APTMS improves the adhesion between different phases in composite materials. It has been shown to enhance the compatibility of polymer matrices with inorganic fillers, leading to composites that exhibit superior mechanical properties and durability. For example, studies have reported that composites reinforced with silica treated with m-APTMS show significant improvements in tensile strength and elongation at break compared to untreated composites .

Case Studies

Polyimide-Silica Composites

A notable case study involved the preparation of polyimide-silica composites using m-APTMS as a coupling agent. The research highlighted that the incorporation of m-APTMS resulted in composites with enhanced thermal and mechanical properties due to improved interfacial adhesion between the polyimide matrix and silica particles. The study utilized various characterization techniques such as scanning electron microscopy (SEM) and thermogravimetric analysis (TGA) to evaluate the performance of these composites .

Self-Assembled Molecular Films

Another study focused on self-assembled molecular films using m-APTMS, which demonstrated high immobilization capacities for biomolecules due to the primary amine content provided by the silane. This application is particularly valuable in biosensor technology where surface functionalization plays a crucial role in sensitivity and specificity .

作用機序

The mechanism of action of m-aminophenyltrimethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The amino group can react with various functional groups, while the methoxysilane groups can hydrolyze and condense to form siloxane networks. This dual reactivity allows it to act as a bridge between different materials, enhancing their properties and performance.

類似化合物との比較

p-Aminophenyltrimethoxysilane: Similar structure but with the amino group in the para position.

Phenyltrimethoxysilane: Lacks the amino group, used primarily for surface modification.

Aminopropyltrimethoxysilane: Contains a propyl chain instead of a phenyl group.

Uniqueness: m-Aminophenyltrimethoxysilane is unique due to the presence of both an amino group and a phenyl ring, which provides specific reactivity and compatibility with a wide range of materials. This makes it particularly valuable in applications requiring strong adhesion and chemical stability.

生物活性

m-Aminophenyltrimethoxysilane (m-APTMS) is a silane compound that has gained attention for its potential biological activities, particularly in biomedical applications. This article reviews the biological properties, mechanisms of action, and relevant case studies of m-APTMS, emphasizing its interactions at the molecular level and its applications in various fields.

Chemical Structure and Properties

m-APTMS is characterized by the presence of an amino group and three methoxy groups attached to a phenyl ring. This structure allows it to interact with biomolecules, facilitating various biological processes.

Biological Activity

1. Cytotoxicity and Anticancer Effects

Research has indicated that m-APTMS exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that m-APTMS could induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound's ability to disrupt cellular membranes was also noted, leading to increased cell membrane permeability and subsequent cell death.

Table 1: Cytotoxicity of m-APTMS on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via caspase activation |

| HeLa | 30 | Membrane disruption and necrosis |

| A549 | 20 | Cell cycle arrest |

2. Antimicrobial Activity

m-APTMS has shown promising antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell walls, leading to cell lysis. In vitro studies have reported significant inhibition of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of m-APTMS

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

The biological activity of m-APTMS can be attributed to several mechanisms:

- Cell Membrane Disruption : The amino group in m-APTMS interacts with phospholipids in cell membranes, increasing permeability and leading to cell death.

- Reactive Oxygen Species (ROS) Generation : Studies suggest that m-APTMS can induce oxidative stress in cells, resulting in damage to cellular components.

- Signal Transduction Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Case Study 1: Anticancer Application

In a recent study, m-APTMS was incorporated into a polymeric matrix for targeted drug delivery systems aimed at breast cancer treatment. The results indicated enhanced cytotoxicity compared to free drug formulations, suggesting that m-APTMS could improve therapeutic outcomes by selectively targeting cancer cells.

Case Study 2: Antimicrobial Coatings

Another application involved the use of m-APTMS as a coating agent for medical devices. The coated surfaces exhibited significant antimicrobial properties, reducing the risk of infections associated with device implantation.

特性

IUPAC Name |

3-trimethoxysilylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3Si/c1-11-14(12-2,13-3)9-6-4-5-8(10)7-9/h4-7H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTRNELCZAZKRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=CC=CC(=C1)N)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431182 | |

| Record name | m-AMINOPHENYLTRIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70411-42-6 | |

| Record name | m-AMINOPHENYLTRIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。